molecular formula C11H13ClOS2 B14068836 1-(2,3-Bis(methylthio)phenyl)-3-chloropropan-1-one

1-(2,3-Bis(methylthio)phenyl)-3-chloropropan-1-one

Cat. No.: B14068836
M. Wt: 260.8 g/mol
InChI Key: CJBPOOJPGZDFCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Bis(methylthio)phenyl)-3-chloropropan-1-one is a chlorinated aromatic ketone characterized by a 2,3-bis(methylthio)-substituted phenyl ring attached to a 3-chloropropanone moiety. The compound’s structure combines electron-donating methylthio (–SMe) groups at the 2- and 3-positions of the aromatic ring with an electron-withdrawing chlorine atom on the propanone chain.

Properties

Molecular Formula

C11H13ClOS2

Molecular Weight

260.8 g/mol

IUPAC Name

1-[2,3-bis(methylsulfanyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C11H13ClOS2/c1-14-10-5-3-4-8(11(10)15-2)9(13)6-7-12/h3-5H,6-7H2,1-2H3

InChI Key

CJBPOOJPGZDFCR-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1SC)C(=O)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Bis(methylthio)phenyl)-3-chloropropan-1-one typically involves the reaction of 2,3-bis(methylthio)benzene with a chloropropanone derivative under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Bis(methylthio)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under basic conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, thiols, bases like NaOH or KOH

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thio derivatives

Scientific Research Applications

1-(2,3-Bis(methylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Bis(methylthio)phenyl)-3-chloropropan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloropropanone group allows for potential alkylation reactions with nucleophilic sites in proteins or DNA, which can modulate biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related derivatives based on variations in substituents, functional groups, and physicochemical properties. Below is a systematic analysis:

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents on Phenyl Ring Propanone Modifications Key Functional Groups
1-(2,3-Bis(methylthio)phenyl)-3-chloropropan-1-one 2,3-bis(methylthio) 3-chloro Ketone, Chloro, Thioether
1-(2-Hydroxy-5-methylphenyl)-1-propanone 2-hydroxy, 5-methyl None Ketone, Hydroxyl, Methyl
3-(4-Nitrophenyl)-1-phenylpropan-1-one 4-nitro, 1-phenyl None Ketone, Nitro, Phenyl
2,3-Bis(phenylamino)propan-1-one 2,3-bis(phenylamino) None Ketone, Phenylamino

Key Observations

Electronic Effects: The methylthio groups in the target compound are moderately electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, nitro groups (e.g., in 3-(4-nitrophenyl)-1-phenylpropan-1-one) are strongly electron-withdrawing, deactivating the ring . The 3-chloro substituent on the propanone chain enhances electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles compared to non-halogenated analogs like 1-(2-hydroxy-5-methylphenyl)-1-propanone .

Solubility: Chlorinated propanones generally exhibit lower aqueous solubility due to the hydrophobic chloro group, whereas hydroxyl-containing analogs (e.g., 1-(2-hydroxy-5-methylphenyl)-1-propanone) are more water-soluble .

The chloro group in the target compound could facilitate elimination reactions under basic conditions, a pathway less likely in compounds lacking β-leaving groups.

Biological and Toxicological Profiles: While direct toxicity data for the target compound are unavailable, structurally similar nitroaromatic compounds (e.g., 3-(4-nitrophenyl)-1-phenylpropan-1-one) are often associated with mutagenic or cytotoxic effects due to nitro group reduction intermediates .

Research Findings and Methodological Considerations

  • Computational Insights : Density functional theory (DFT) methods, such as those described by Becke , could predict the electronic structure and thermodynamic stability of the target compound relative to analogs. For example, exact-exchange functionals may better model the electron-rich methylthio groups and their influence on aromatic ring reactivity.
  • Synthetic Challenges : The steric bulk of the bis(methylthio)phenyl group may complicate synthetic routes compared to smaller substituents (e.g., methyl or hydroxy groups).

Biological Activity

1-(2,3-Bis(methylthio)phenyl)-3-chloropropan-1-one is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chloropropanone moiety linked to a phenyl ring substituted with two methylthio groups. Its molecular formula is C₁₃H₁₃ClOS₂, with a molecular weight of approximately 260.80 g/mol. The presence of the chloropropanone group enhances its reactivity, particularly in nucleophilic substitution reactions, while the methylthio groups increase its lipophilicity, potentially affecting its biological interactions and solubility in organic solvents.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The chloropropanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in drug discovery contexts where selective targeting of specific proteins is critical.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of chloropropanones have been shown to inhibit bacterial growth effectively. Studies have demonstrated that these compounds can disrupt bacterial cell membranes and interfere with metabolic pathways, leading to cell death.

Anticancer Properties

There is ongoing research into the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. The lipophilicity imparted by the methylthio groups may enhance cellular uptake, making it a candidate for further investigation in cancer therapy.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial activity of this compound against several bacterial strains using disk diffusion methods. The results indicated a significant zone of inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that the compound has promising antimicrobial properties that warrant further exploration.

Case Study 2: Anticancer Activity Assessment

In another study focusing on anticancer properties, this compound was tested on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound demonstrated a dose-dependent reduction in cell viability.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

The results indicate that higher concentrations lead to increased cytotoxicity against cancer cells, highlighting its potential as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.